An In-Depth Technical Guide to Boc-4-nitro-L-phenylalanine: Properties, Applications, and Experimental Protocols
An In-Depth Technical Guide to Boc-4-nitro-L-phenylalanine: Properties, Applications, and Experimental Protocols
Introduction: A Versatile Building Block in Modern Chemistry
N-tert-butoxycarbonyl-4-nitro-L-phenylalanine (Boc-4-nitro-L-phenylalanine) is a pivotal amino acid derivative that serves as a cornerstone in the fields of peptide synthesis, drug discovery, and medicinal chemistry.[1][2] Its unique trifunctional nature, featuring a temporarily protected amine (Boc group), a reactive carboxylic acid, and a versatile nitro group on the aromatic side chain, provides chemists with a powerful tool for constructing complex molecular architectures. This guide offers an in-depth exploration of the chemical and physical properties of Boc-4-nitro-L-phenylalanine, alongside detailed, field-proven protocols for its application, empowering researchers to leverage its full potential.
The strategic placement of the electron-withdrawing nitro group on the phenyl ring significantly influences the compound's reactivity and provides a handle for further chemical modifications. The tert-butyloxycarbonyl (Boc) protecting group, renowned for its stability under a wide range of conditions and its facile, clean removal under acidic conditions, makes this compound particularly amenable to multi-step synthetic campaigns.[3] This combination of features makes Boc-4-nitro-L-phenylalanine an indispensable reagent for introducing a nitrated phenylalanine residue into peptide sequences or for use as a foundational scaffold in the synthesis of novel bioactive molecules.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of Boc-4-nitro-L-phenylalanine is paramount for its effective use in research and development.
Core Chemical Properties
Below is a summary of the key chemical identifiers and properties for Boc-4-nitro-L-phenylalanine.
| Property | Value | Source |
| Chemical Name | (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-nitrophenyl)propanoic acid | [4] |
| Synonyms | Boc-L-Phe(4-NO2)-OH, N-Boc-p-nitro-L-phenylalanine | [4] |
| CAS Number | 33305-77-0 | [4] |
| Molecular Formula | C₁₄H₁₈N₂O₆ | [4] |
| Molecular Weight | 310.30 g/mol | [4] |
| Appearance | Faintly yellow powder/crystals | [2] |
| Melting Point | Approximately 110-115 °C | [] |
| Optical Rotation | [α]D²⁰ = +8 ± 1º (c=1 in Methanol) | [2] |
Solubility Profile
-
Soluble: Methanol, Dimethylformamide (DMF), Dichloromethane (DCM), Ethyl Acetate, Acetone
-
Slightly Soluble: Diethyl Ether
-
Insoluble: Water, Hexane, Petroleum Ether
This solubility profile makes it compatible with a wide array of reaction conditions commonly employed in peptide synthesis and organic chemistry.
Spectroscopic Characterization
Spectroscopic analysis is crucial for the verification of the identity and purity of Boc-4-nitro-L-phenylalanine.
-
¹H NMR (Expected): The spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group as a singlet around 1.4 ppm. The α-proton will appear as a multiplet between 4.3 and 4.6 ppm. The β-protons will be diastereotopic and appear as two distinct multiplets between 2.9 and 3.3 ppm. The aromatic protons will be shifted downfield due to the electron-withdrawing nitro group, appearing as two doublets in the range of 7.4-8.2 ppm. The acidic proton of the carboxylic acid will be a broad singlet at a variable chemical shift, typically above 10 ppm.
-
¹³C NMR (Expected): The carbonyl carbon of the Boc group is expected around 155 ppm, and the carboxylic acid carbonyl around 175 ppm. The quaternary carbon of the Boc group should appear around 80 ppm, and the methyl carbons around 28 ppm. The α-carbon is expected in the region of 55 ppm, and the β-carbon around 38 ppm. The aromatic carbons will be significantly affected by the nitro group, with the carbon bearing the nitro group appearing downfield.
Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretch (urethane) |
| ~2980, 2930 | C-H stretch (aliphatic) |
| ~1710 | C=O stretch (carboxylic acid) |
| ~1685 | C=O stretch (urethane) |
| ~1520 | N-O asymmetric stretch (nitro group) |
| ~1345 | N-O symmetric stretch (nitro group) |
The presence of strong absorption bands around 1520 cm⁻¹ and 1345 cm⁻¹ are characteristic of the nitro group.[6]
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. A very intense band at approximately 1345 cm⁻¹ corresponding to the symmetric stretching vibration of the NO₂ group is a key feature in the Raman spectrum of this compound.[7]
Reactivity and Synthetic Applications
The chemical utility of Boc-4-nitro-L-phenylalanine stems from the distinct reactivity of its three key functional moieties.
The Role of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis. Its primary function is to mask the nucleophilicity of the α-amino group, thereby preventing self-condensation and ensuring regioselective peptide bond formation. The Boc group is stable to a wide range of nucleophilic and basic conditions, allowing for orthogonal protection strategies.[3] Its removal is typically achieved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA), which proceeds via a clean E1 elimination mechanism to liberate the free amine, carbon dioxide, and isobutylene.[8]
Activation of the Carboxylic Acid for Peptide Coupling
The carboxylic acid moiety is the site of peptide bond formation. To facilitate this, it must be activated to generate a more reactive species that is susceptible to nucleophilic attack by the amino group of another amino acid or peptide. Common activating agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress racemization and improve coupling efficiency.[9][10]
Transformations of the 4-Nitro Group
The 4-nitro group is a versatile functional handle that can be readily transformed into other functionalities. The most common transformation is its reduction to a 4-amino group. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The resulting amino group can then be further functionalized, for example, by acylation, alkylation, or diazotization, opening up a vast chemical space for the synthesis of novel probes, labeled peptides, or peptidomimetics.
Experimental Protocols
The following protocols are provided as a guide for common transformations involving Boc-4-nitro-L-phenylalanine. Researchers should always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.
Protocol 1: EDC/HOBt Mediated Peptide Coupling
This protocol describes a standard procedure for coupling Boc-4-nitro-L-phenylalanine to an amino acid ester.
Materials:
-
Boc-4-nitro-L-phenylalanine
-
Amino acid ester hydrochloride (e.g., Glycine methyl ester hydrochloride)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M aqueous hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve Boc-4-nitro-L-phenylalanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM (approx. 0.1 M solution).
-
Add the amino acid ester hydrochloride (1.1 eq) to the solution.
-
Add DIPEA (1.2 eq) to the mixture and stir until all solids have dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Boc Deprotection with Trifluoroacetic Acid (TFA)
This protocol outlines the removal of the Boc protecting group.
Materials:
-
Boc-protected peptide (e.g., the product from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether (cold)
Procedure:
-
Dissolve the Boc-protected peptide in a minimal amount of anhydrous DCM.
-
Add an equal volume of TFA to the solution (a 1:1 mixture of TFA:DCM is common).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (it is advisable to use a trap containing a base, such as sodium hydroxide pellets, to neutralize the acidic vapors).
-
To the resulting oil or solid, add cold diethyl ether to precipitate the deprotected amine as its TFA salt.
-
Collect the solid by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.
Protocol 3: Catalytic Hydrogenation of the Nitro Group
This protocol details the reduction of the 4-nitro group to a 4-amino group.
Materials:
-
Boc-4-nitro-L-phenylalanine or a peptide containing this residue
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a hydrogenation flask, dissolve Boc-4-nitro-L-phenylalanine (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the flask, evacuate the atmosphere, and then introduce hydrogen gas (via a balloon or from a cylinder) to a pressure of 1 atm.
-
Stir the reaction mixture vigorously at room temperature for 4-12 hours. The progress of the reaction can be monitored by TLC, looking for the disappearance of the starting material and the appearance of a more polar product.
-
Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol or ethanol to ensure complete recovery of the product.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude Boc-4-amino-L-phenylalanine derivative.
-
The product can be purified by crystallization or chromatography if necessary.
Stability and Storage
Boc-4-nitro-L-phenylalanine is a relatively stable compound. For long-term storage, it should be kept in a tightly sealed container in a refrigerator at 0-8 °C.[2] The Boc group is stable under neutral and basic conditions but is labile to strong acids.[3] The compound may undergo thermal decomposition at elevated temperatures, though specific decomposition temperatures are not well-documented. It is advisable to avoid prolonged exposure to high heat.
Safety and Handling
Boc-4-nitro-L-phenylalanine is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4]
-
Handling: Use in a well-ventilated area, preferably a fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment: Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. In case of skin contact, wash with soap and water. If swallowed, seek medical attention.
Always consult the material safety data sheet (MSDS) before handling this compound.
Conclusion
Boc-4-nitro-L-phenylalanine stands out as a highly valuable and versatile building block in synthetic chemistry. Its unique combination of a readily cleavable amine protecting group, an activatable carboxylic acid, and a modifiable nitro group provides chemists with a powerful platform for the synthesis of a diverse range of complex molecules. The protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the essential knowledge to effectively and safely utilize this important compound in their synthetic endeavors.
References
-
ResearchGate. Solubility of L-Phenylalanine in Aqueous Solutions. [Link]
-
ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b) 4-aminophenyl-4 0 -aminobenzoate. [Link]
-
PubChem. N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine. [Link]
-
RSC Publishing. Self-assembly of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine and Boc-L-phenylalanyl-L-tyrosine in solution and into piezoelectric electrospun fibers. [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
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PubMed. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. [Link]
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PubChem. Boc-4-nitro-D-phenylalanine. [Link]
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ResearchGate. Hydrogenation of Nitrobenzene to 4-Aminophenol over Supported Platinum Catalysts. [Link]
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Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
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Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]
-
NIH. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. [Link]
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